molecular formula C7H13NO3 B14870151 2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one

2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one

Cat. No.: B14870151
M. Wt: 159.18 g/mol
InChI Key: UJQAWFRIJBOPND-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to the morpholine ring, which is further substituted with two methyl groups at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one typically involves the reaction of 5,5-dimethylmorpholin-3-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The compound can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyl-2-furaldehyde (HMF): A related compound with a hydroxymethyl group attached to a furan ring.

    5-(Hydroxymethyl)-2-furyl-benzothiazole (HMFBT): A compound with a hydroxymethyl group attached to a furan ring and a benzothiazole moiety.

Uniqueness

2-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is unique due to its morpholine ring structure and the presence of two methyl groups at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5,5-dimethylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-11-5(3-9)6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAWFRIJBOPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=O)N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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